[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid chemical properties
[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid chemical properties
An In-Depth Technical Guide to [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid
Introduction
[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis. As a member of the arylboronic acid class, its principal utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional precision and versatility.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
The strategic placement of three distinct functional groups—the boronic acid, the electron-donating methoxy group, and the sterically demanding tert-butoxycarbonyl (Boc) group—imparts a unique reactivity profile to this reagent. The boronic acid moiety is the reactive handle for cross-coupling, while the methoxy and Boc groups modulate the electronic and steric properties of the aromatic ring, influencing reaction outcomes and enabling the synthesis of complex molecular architectures.[2]
Core Chemical and Physical Properties
Precise identification and understanding of a reagent's physical properties are fundamental to its successful application in a laboratory setting. [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a stable, solid compound under standard laboratory conditions.[3][4]
Chemical Structure
The structure features a phenyl ring substituted at the 1-, 2-, and 5-positions with a boronic acid, a tert-butoxycarbonyl group, and a methoxy group, respectively.
Caption: Chemical structure of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid.
Data Summary
The key identifying and physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1309981-67-6 | [3][5][6] |
| Molecular Formula | C₁₂H₁₇BO₅ | [5][6] |
| Molecular Weight | 252.07 g/mol | [3][4][6] |
| Physical Form | Solid | [3][4] |
| Purity | Typically ≥95% | [3][5] |
| Storage Temperature | Room Temperature | [3][6] |
| InChI Key | CTIOQISLJFDJQX-UHFFFAOYSA-N | [3][4] |
Synthesis and Preparation
Arylboronic acids are commonly synthesized via two primary routes: the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, or through palladium-catalyzed borylation of an aryl halide.[1] For this specific molecule, a directed ortho-metalation approach is a plausible and effective strategy.
Conceptual Synthesis Workflow
The synthesis leverages the directing ability of the methoxy group. An initial halogenation provides a handle for metal-halogen exchange, followed by trapping with a borate ester and subsequent introduction of the Boc group. A more direct route involves directed ortho-metalation of a Boc-protected aniline precursor.
Caption: Conceptual workflow for the synthesis of the title compound.
Exemplary Synthesis Protocol
This protocol describes a general method starting from a suitable aryl precursor. Note: This is a representative procedure and requires optimization based on the specific starting material.
-
Protection: To a solution of the starting aryl amine (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a base such as triethylamine (1.2 equiv). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Metalation & Borylation: Cool the solution of the Boc-protected precursor to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a strong base like n-butyllithium (1.1 equiv) dropwise to effect lithiation or metal-halogen exchange.
-
Trapping: After stirring for 1-2 hours at low temperature, add triisopropyl borate (1.5 equiv) dropwise, ensuring the temperature remains below -70 °C.
-
Quench & Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M HCl to a pH of ~2-3 to hydrolyze the boronate ester to the desired boronic acid.
-
Work-up & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel column chromatography.[7]
Causality: The use of a low temperature (-78 °C) during lithiation and borylation is critical to prevent side reactions and decomposition of the organometallic intermediates. The acidic work-up is essential for the hydrolysis of the initially formed boronate ester to the final boronic acid product.[1]
Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling
The primary application of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry for its reliability, functional group tolerance, and ability to form C(sp²)-C(sp²) bonds.[8][9]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-(Boc)-5-methoxyphenyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial as it forms a more nucleophilic boronate "ate" complex, facilitating this step.[10][11]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The utility of this reagent stems from its ability to introduce the sterically hindered and electronically tuned 2-(Boc)-5-methoxyphenyl group into target molecules. This motif is of significant interest in medicinal chemistry and materials science.[12]
-
Medicinal Chemistry: The introduction of this fragment can influence a molecule's conformation and binding affinity to biological targets like kinases or proteases.[13] The methoxy group can act as a hydrogen bond acceptor, while the bulky Boc group can probe steric pockets in an active site. The Boc group also serves as a protecting group for a potential amino functionality after deprotection, allowing for further synthetic elaboration.[14]
-
Organic Synthesis: It serves as a versatile building block for constructing complex poly-aromatic systems. The predictable reactivity in Suzuki-Miyaura couplings makes it a reliable choice for late-stage functionalization in total synthesis campaigns.[12][15]
-
Material Science: Arylboronic acids are used to create advanced materials, including conjugated polymers and nanomaterials, where the electronic properties of the building blocks are critical.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid (1.2 equiv), the aryl halide partner (e.g., 4-bromopyridine, 1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[16]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as a 3:1 ratio of dioxane to water. To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). The choice of catalyst and ligand can significantly impact reaction efficiency.[16]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Handling, Storage, and Safety
Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety.
-
Safety: [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is classified as harmful if swallowed (H302).[3][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[17] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place at room temperature.[3][6] While many arylboronic acids are stable, some can be susceptible to decomposition, particularly protodeboronation (loss of the B(OH)₂ group) or formation of cyclic boroxine anhydrides upon exposure to moisture or heat.[7][18] It is good practice to store it under an inert atmosphere if it will be kept for extended periods.[17]
-
Compatibility: Avoid strong oxidizing agents and strong acids.[17]
References
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CP Lab Safety. (n.d.). [2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID, 95% Purity, C12H17BO5, 250 mg. Retrieved from [Link]
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J&K Scientific. (n.d.). 2-Boc-5-methoxyphenylboronic acid pinacol ester | 1309981-67-6. Retrieved from [Link]
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PubChem. (n.d.). (4-Boc-Aminophenyl)Boronic Acid. Retrieved from [Link]
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PubChem. (n.d.). (3-Boc-aminophenyl)boronic acid. Retrieved from [Link]
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Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
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Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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1PlusChem. (n.d.). 1416166-92-1 | (2-(N-(tert-butyl)sulfamoyl)-5-methoxyphenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]
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Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]
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Grych, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]
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Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Retrieved from [Link]
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Synthonix, Inc. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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